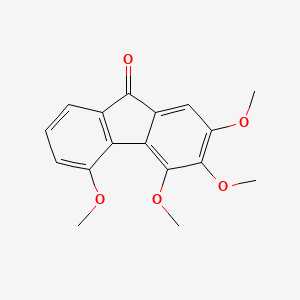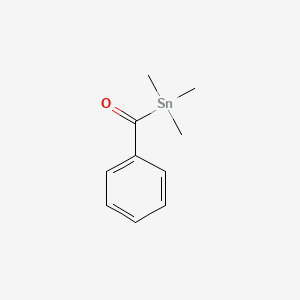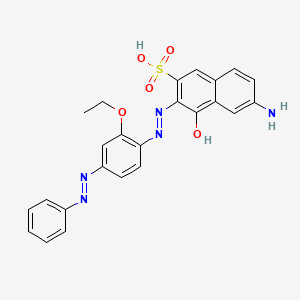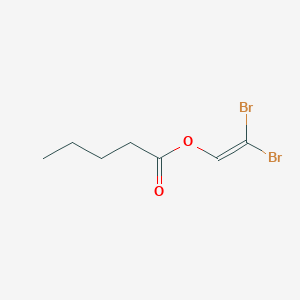
2,3,4,5-Tetramethoxy-9H-fluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-Tetramethoxy-9H-fluoren-9-one is an organic compound with the molecular formula C17H16O5 It is a derivative of fluorenone, characterized by the presence of four methoxy groups attached to the fluorenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetramethoxy-9H-fluoren-9-one typically involves the methoxylation of fluorenone derivatives. One common method is the reaction of fluorenone with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This process introduces methoxy groups at the desired positions on the fluorenone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetramethoxy-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the fluorenone core to fluorenol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include quinones, fluorenol derivatives, and various substituted fluorenones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3,4,5-Tetramethoxy-9H-fluoren-9-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetramethoxy-9H-fluoren-9-one involves its interaction with specific molecular targets and pathways. The methoxy groups enhance its ability to interact with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2,3,6,7-Tetramethoxy-9H-fluoren-9-one
- 2,4,5,7-Tetranitro-9H-fluoren-9-one
- 9H-Fluoren-9-one
Uniqueness
2,3,4,5-Tetramethoxy-9H-fluoren-9-one is unique due to the specific positioning of its methoxy groups, which can influence its reactivity and interactions with other molecules. This distinct structure can result in different chemical and biological properties compared to other fluorenone derivatives.
Properties
| 114605-58-2 | |
Molecular Formula |
C17H16O5 |
Molecular Weight |
300.30 g/mol |
IUPAC Name |
2,3,4,5-tetramethoxyfluoren-9-one |
InChI |
InChI=1S/C17H16O5/c1-19-11-7-5-6-9-13(11)14-10(15(9)18)8-12(20-2)16(21-3)17(14)22-4/h5-8H,1-4H3 |
InChI Key |
HFZCVCHKWVQQNU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C3=C(C(=C(C=C3C2=O)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Bis(trichloromethyl)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/no-structure.png)
![7a-Hexylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one](/img/structure/B14288814.png)





